1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea
Description
Properties
IUPAC Name |
1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(4-methoxy-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-10-9-13(24-6)7-8-14(10)20-17(23)21-15-11(2)18-16(22(4)5)19-12(15)3/h7-9H,1-6H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEINQZHSVJUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=C(N=C(N=C2C)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives and exhibits a range of biological activities, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure features a pyrimidine ring with a dimethylamino group and a urea linkage connected to a methoxy-substituted phenyl group. The specific arrangement of these functional groups is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. The compound may modulate enzyme activity, affect receptor interactions, and influence cellular signaling pathways.
Key Mechanisms Include:
- Enzyme Inhibition: The compound has been shown to inhibit specific kinases involved in cellular proliferation and survival pathways.
- Receptor Modulation: It may act as an antagonist or agonist at certain G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.
- Cell Cycle Regulation: By affecting key regulatory proteins, it can alter the cell cycle dynamics, leading to apoptosis in certain cancer cell lines.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluating its effects on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation effectively.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| HeLa (Cervical Cancer) | 3.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 7.0 | Inhibition of kinase activity |
Antimalarial Activity
In addition to its anticancer properties, this compound has been investigated for its potential antimalarial activity. It has been shown to inhibit Plasmodium falciparum growth in vitro, with promising results indicating that structural modifications can enhance its efficacy.
Table 2: Antimalarial Activity Data
| Compound Variant | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Parent Compound | 10.0 | 5 |
| Modified Variant A | 0.9 | 12 |
| Modified Variant B | 1.5 | 8 |
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the efficacy of this compound against several cancer types. The results indicated that the compound significantly reduced tumor growth in xenograft models, highlighting its potential as an effective therapeutic agent.
Case Study 2: Targeting Malaria
Another study focused on the modification of the pyrimidine structure to enhance antimalarial activity. The findings suggested that specific substitutions at the urea position led to increased potency against Plasmodium falciparum while maintaining low toxicity levels in mammalian cells.
Comparison with Similar Compounds
Pyrimidine-Based Urea Derivatives
- Compound 1 (): 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea Structural Differences: Replaces the pyrimidine core with a pyridine ring; includes halogen (Cl, F) and methoxy substituents. The absence of a dimethylamino group may reduce solubility compared to the target compound.
- 4,6-Dichloro-5-methoxypyrimidine (): Structural Differences: Lacks the urea moiety and dimethylamino group; features dichloro and methoxy substituents. Functional Impact: The chlorine atoms contribute to crystallographic packing via Cl···N interactions, which could influence solid-state stability. The absence of a urea linkage limits hydrogen-bonding capacity compared to the target compound .
Triazine and Morpholino-Linked Ureas ()
- Compound 26: 1-(4-[(4-(Dimethylamino)piperidin-1-yl)carbonyl]phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea Structural Differences: Utilizes a triazine core with morpholino groups instead of pyrimidine; includes a piperidine-dimethylamino substituent. Functional Impact: The triazine-morpholino system likely targets PI3K-Akt pathways, common in cancer research. The dimethylamino group here is part of a piperidine ring, which may enhance membrane permeability compared to the pyrimidine-linked dimethylamino group in the target compound .
Agrochemical Urea Derivatives ()
- Cyclosulfamuron: (4,6-Dimethoxy-2-pyrimidinyl)urea Structural Differences: Shares a pyrimidine core but substitutes methoxy groups at positions 4 and 6 instead of methyl and dimethylamino groups. The absence of a dimethylamino group may reduce basicity and alter soil persistence compared to the target compound .
Thiourea Analogs ()
- 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Structural Differences: Replaces urea with thiourea; incorporates a cyclohexyl-dimethylamino group and perfluorophenyl moiety. Functional Impact: Thiourea’s sulfur atom may reduce hydrogen-bonding strength but increase lipophilicity. The perfluorophenyl group enhances resistance to metabolic degradation, a feature absent in the target compound .
FAK-Activating Ureas ()
- M64: 1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea Structural Differences: Includes a pyridin-4-yl group and trifluoromethyl substituent; dimethylamino is part of an ethyl linker.
Q & A
Q. What are the key synthetic challenges in preparing this urea-pyrimidine derivative, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including the formation of the pyrimidine ring, introduction of dimethylamino and methyl groups, and urea linkage assembly. Challenges include controlling regioselectivity during pyrimidine substitution and avoiding side reactions (e.g., over-oxidation of dimethylamino groups). Optimization requires:
- Temperature control : Lower temperatures (0–5°C) minimize unwanted byproducts during nucleophilic substitution .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for urea bond formation .
- Catalyst use : Palladium catalysts may improve coupling reactions between aromatic and heterocyclic moieties .
Q. Which spectroscopic and computational methods are most effective for structural characterization of this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions on the pyrimidine and phenyl rings (e.g., dimethylamino at C2, methyl groups at C4/C6) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets (e.g., hydrogen bonding via urea moiety) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the pyrimidine or phenyl ring) influence biological activity compared to analogs?
Comparative studies with analogs reveal:
-
Pyrimidine substituents : The 2-(dimethylamino) group enhances solubility and target binding, while 4,6-dimethyl groups increase steric bulk, potentially reducing off-target interactions .
-
Phenyl ring modifications : A 4-methoxy group improves metabolic stability, whereas 2-methyl substitution alters lipophilicity, affecting membrane permeability .
Analog Structure Key Differences Bioactivity Impact Fluorophenyl variant Fluorine at C3 Increased kinase inhibition Chlorophenyl variant Chlorine at C4 Higher cytotoxicity but lower selectivity
Q. How can researchers design experiments to assess the compound’s pharmacokinetic properties and target engagement?
- In vitro assays :
- In vivo studies :
- Pharmacokinetic profiling : Administer via IV/oral routes in rodent models; measure Cₘₐₓ, t₁/₂, and bioavailability .
- Target validation : Use CRISPR/Cas9 knockout models to confirm mechanism of action .
Q. How should contradictions in bioactivity data between similar compounds be resolved?
Contradictions often arise from variations in assay conditions or structural nuances. Strategies include:
- Dose-response curves : Compare EC₅₀/IC₅₀ values across multiple concentrations to identify potency differences .
- Structural dynamics : Molecular dynamics simulations to assess binding pocket flexibility with different substituents .
- Batch reproducibility : Ensure consistent purity (>95% by HPLC) to exclude impurities as confounding factors .
Q. What experimental frameworks are recommended for studying environmental or metabolic degradation pathways?
- Fate studies : Use isotopically labeled compound (¹⁴C) to track degradation products in soil/water systems .
- Metabolite profiling : LC-MS/MS identifies phase I/II metabolites (e.g., demethylation or glucuronidation) .
- Ecotoxicity assays : Daphnia magna or algal growth inhibition tests to evaluate environmental risk .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
